molecular formula C17H14N4O B2388758 N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide CAS No. 2097929-14-9

N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide

Cat. No.: B2388758
CAS No.: 2097929-14-9
M. Wt: 290.326
InChI Key: CVVTZEDHUGCKGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a benzamide core linked to a pyridinyl-pyrazine heteroaromatic system, a structural motif prevalent in the design of kinase inhibitors and other biologically active molecules . The presence of multiple nitrogen atoms in its heteroaromatic rings makes it a versatile scaffold for molecular interactions, such as forming key hydrogen bonds within enzyme active sites . This structure is analogous to core components found in several established therapeutic agents and research probes, suggesting broad potential utility in various research programs . While the specific biological profile of this compound is an area of active investigation, its molecular architecture is characteristic of compounds that target protein kinases, which are critical enzymes in cellular signaling pathways . Researchers are exploring its potential applications as a starting point for developing novel inhibitors, optimizing its structure to enhance potency and selectivity for specific kinase targets. The compound's physicochemical properties make it a relevant candidate for hit-to-lead optimization campaigns, particularly in oncology and other areas where kinase modulation is therapeutically valuable. Furthermore, hybrid systems incorporating pyridine and pyrazine rings are frequently investigated for their antimicrobial and antioxidant activities, indicating that the research applications for this compound could extend into multiple therapeutic areas . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O/c22-17(14-4-2-1-3-5-14)21-12-15-16(20-11-10-19-15)13-6-8-18-9-7-13/h1-11H,12H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVVTZEDHUGCKGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC2=NC=CN=C2C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyrazine-Pyridine Intermediate

The pyrazine ring is functionalized with a pyridin-4-yl group via Suzuki-Miyaura coupling. Typical conditions include:

Reaction Component Specification
Catalyst Pd(PPh₃)₄ (5 mol%)
Base Na₂CO₃ (2 M)
Solvent Dioxane/H₂O (4:1)
Temperature 80°C, 12 hours
Yield 68–72%

This step ensures regioselective coupling at the pyrazine C3 position, critical for subsequent functionalization.

Amide Bond Formation

The final step involves coupling the primary amine with benzoyl chloride:

Condition Detail
Coupling Agent Triethylamine (3 equiv)
Solvent Dichloromethane (DCM)
Temperature 0°C → room temperature, 4 hours
Workup Aqueous NaHCO₃ wash, column chromatography
Yield 92%

Optimization of Reaction Conditions

Catalytic Systems for Cross-Coupling

Comparative studies of Pd catalysts reveal:

Catalyst Yield (%) Byproducts
Pd(PPh₃)₄ 72 <5% homocoupling
PdCl₂(dppf) 65 12% homocoupling
Pd(OAc)₂/XPhos 70 8% deboronation

Pd(PPh₃)₄ provides optimal balance between yield and selectivity.

Solvent Effects in Amidation

Solvent polarity significantly impacts amidation efficiency:

Solvent Yield (%) Reaction Time (hours)
DCM 92 4
THF 84 6
DMF 78 3
Acetonitrile 65 8

DCM minimizes side reactions while maintaining high reactivity.

Industrial-Scale Production

Continuous Flow Synthesis

To enhance scalability, continuous flow reactors are employed for the amidation step:

Parameter Value
Flow Rate 0.5 mL/min
Residence Time 15 minutes
Temperature 50°C
Productivity 1.2 kg/day

This method reduces solvent use by 40% compared to batch processes.

Purification Techniques

Industrial purification combines crystallization and chromatography:

Step Method Purity (%)
Initial Crystallization Ethanol/water (7:3) 95
Column Chromatography Silica gel, hexane/EtOAc (1:1) 99.5

Characterization and Quality Control

Spectroscopic Data

Technique Key Signals
¹H NMR (400 MHz, CDCl₃) δ 8.65 (d, 2H, pyridyl), 8.50 (s, 1H, pyrazine), 4.85 (s, 2H, CH₂)
¹³C NMR (100 MHz, CDCl₃) δ 166.5 (C=O), 150.1 (pyrazine C), 149.8 (pyridyl C)
HRMS m/z 291.1245 [M+H]⁺ (calc. 291.1242)

Purity Assessment

HPLC analysis under the following conditions confirms >99% purity:

Column C18, 5 µm, 250 × 4.6 mm
Mobile Phase MeCN/H₂O (60:40), 1.0 mL/min
Detection UV 254 nm
Retention Time 8.2 minutes

Challenges and Mitigation Strategies

  • Regioselectivity in Pyrazine Functionalization :

    • Issue : Competing C2 vs. C3 substitution in pyrazine.
    • Solution : Use directing groups (e.g., amino) to favor C3 coupling.
  • Amide Hydrolysis Under Acidic Conditions :

    • Issue : Degradation during workup.
    • Solution : Neutral pH aqueous washes and low-temperature quenching.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an anti-tubercular agent due to its activity against Mycobacterium tuberculosis.

    Medicine: Explored for its potential therapeutic effects in treating tuberculosis and other bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide involves its interaction with specific molecular targets within bacterial cells. The compound is believed to inhibit key enzymes involved in bacterial cell wall synthesis, leading to the disruption of cell wall integrity and ultimately bacterial cell death. Molecular docking studies have shown that the compound binds to the active site of these enzymes, preventing their normal function .

Comparison with Similar Compounds

Structural Analogues

Key structural analogs and their distinguishing features are summarized below:

Compound Name/ID Core Structure Substituents/Modifications Molecular Weight (g/mol) Key References
N-{[3-(Pyridin-4-yl)pyrazin-2-yl]methyl}benzamide Pyrazine + pyridin-4-yl + benzamide Pyridin-4-yl at pyrazine C3; benzamide via methyl linker ~335.35 (calculated)
6a () Benzamide + pyridin-4-yl 4-(Pyridin-4-yl)benzamide; cyclopropylamine side chain (as HCl salt) ~385.88
6b () Benzamide + pyridin-3-yl 3-(Pyridin-4-yl)benzamide; cyclopropylamine side chain (as HCl salt) ~385.88
Compound 22 () Benzamide + pyrimidine Pyrimidin-2-yl linked to benzamide; imidazole and trifluoromethyl substituents ~527.62
EPZ011989 () Benzamide + dihydropyridine Dimethylpyridine, morpholinopropynyl, and cyclohexylamino groups ~627.74
Compound 56 () Imidazopyridazine + benzamide Trifluoromethylphenyl and trimethylsilyl groups ~511.50

Structural Insights :

  • Electron-Withdrawing Groups : Trifluoromethyl (e.g., EPZ011989 ) and nitro groups (e.g., Compound 18 in ) enhance metabolic stability but may reduce solubility .

Physicochemical Properties

  • Melting Points :
    • 6a and 6b (): Melting points >250°C (as HCl salts), indicating high crystallinity and stability .
    • Compound 22 (): Melting point 150–152°C, lower due to flexible imidazole and trifluoromethyl groups .
  • Solubility : Hydrochloride salts (e.g., 6a ) improve aqueous solubility compared to neutral analogs. Trifluoromethyl groups (e.g., ) increase lipophilicity (logP >4), impacting membrane permeability .

Biological Activity

N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound can be synthesized through various organic reactions that typically involve multi-step processes. The synthesis often begins with the formation of the benzamide core, followed by the introduction of the pyridinyl and pyrazinyl moieties. Common synthetic routes include:

  • Formation of Benzamide Core : Reacting appropriate benzoic acids with amines.
  • Introduction of Functional Groups : Utilizing nucleophilic substitution reactions to attach pyridinyl and pyrazinyl groups.

Biological Activity

The biological activity of this compound has been explored in various studies, particularly focusing on its potential as an anti-tubercular agent and its interactions with biological targets.

Anti-Tubercular Activity

Recent research has demonstrated that derivatives of this compound exhibit significant anti-tubercular activity against Mycobacterium tuberculosis. For instance, a study reported several derivatives with IC50 values ranging from 1.35 to 2.18 μM, indicating strong inhibitory effects on bacterial growth .

CompoundIC50 (μM)IC90 (μM)
6a1.353.73
6e2.184.00
7e-40.32

These compounds were also evaluated for cytotoxicity against HEK-293 cells, showing low toxicity profiles, which is crucial for their development as therapeutic agents.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors. It is hypothesized that the compound may inhibit key enzymes involved in bacterial metabolism or interfere with signaling pathways essential for bacterial survival.

Case Studies and Research Findings

Several studies have highlighted the promising biological activities of this compound:

  • Study on Anti-Tubercular Agents : A series of novel benzamide derivatives were synthesized and tested for their activity against M. tuberculosis. The results indicated that modifications to the benzamide structure could enhance potency and selectivity .
  • Docking Studies : Molecular docking studies have been conducted to predict how these compounds interact at the molecular level with target proteins, providing insights into their potential efficacy as therapeutic agents .
  • Comparative Analysis : The compound has been compared with similar structures such as other benzamide derivatives and pyrazinyl compounds, revealing unique properties that may confer enhanced biological activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.